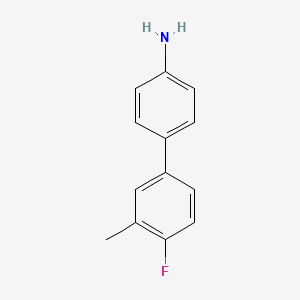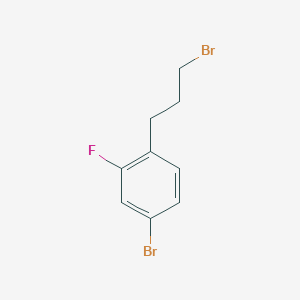
4-(4-フルオロ-3-メチルフェニル)アニリン
概要
説明
4-(4-Fluoro-3-methylphenyl)aniline is an organic compound with the molecular formula C13H12FN. It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 4-position and a methyl group at the 3-position. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science .
科学的研究の応用
4-(4-Fluoro-3-methylphenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of advanced materials and polymers
作用機序
Target of Action
It’s known that similar compounds, such as 4-fluoroaniline, are used as precursors to various potential and real applications .
Mode of Action
It’s known that similar compounds, such as 4-fluoroaniline, can be prepared by the hydrogenation of 4-nitrofluorobenzene . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Similar compounds, such as 4-fluoroaniline, are known to be involved in various biological activities .
Pharmacokinetics
Similar compounds, such as 4-fluoroaniline, are known to be used as precursors to various potential and real applications , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Similar compounds, such as 4-fluoroaniline, are known to be used as precursors to various potential and real applications , suggesting that they may have significant biological effects.
Action Environment
Similar compounds, such as 4-fluoroaniline, are known to be used as precursors to various potential and real applications , suggesting that they may be stable under a variety of conditions.
生化学分析
Biochemical Properties
4-(4-Fluoro-3-methylphenyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 4-(4-Fluoro-3-methylphenyl)aniline to the active site of the enzyme, potentially inhibiting or modifying its activity. This interaction can lead to changes in the metabolic pathways and the overall biochemical environment within the cell .
Cellular Effects
The effects of 4-(4-Fluoro-3-methylphenyl)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(4-Fluoro-3-methylphenyl)aniline has been shown to alter the expression of certain genes involved in the detoxification processes. Additionally, it can impact cellular metabolism by modifying the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4-(4-Fluoro-3-methylphenyl)aniline exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 4-(4-Fluoro-3-methylphenyl)aniline can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Fluoro-3-methylphenyl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(4-Fluoro-3-methylphenyl)aniline is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to 4-(4-Fluoro-3-methylphenyl)aniline in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 4-(4-Fluoro-3-methylphenyl)aniline vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, significant biological effects can be observed. These effects may include changes in enzyme activity, alterations in metabolic pathways, and potential toxic or adverse effects at high doses. For instance, high doses of 4-(4-Fluoro-3-methylphenyl)aniline have been associated with hepatotoxicity and other organ-specific toxicities in animal studies .
Metabolic Pathways
4-(4-Fluoro-3-methylphenyl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may be biologically active. The compound’s metabolism can also affect metabolic flux and the levels of different metabolites within the cell, potentially influencing overall cellular function .
Transport and Distribution
The transport and distribution of 4-(4-Fluoro-3-methylphenyl)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For example, 4-(4-Fluoro-3-methylphenyl)aniline may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 4-(4-Fluoro-3-methylphenyl)aniline is an important factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 4-(4-Fluoro-3-methylphenyl)aniline may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 4-(4-Fluoro-3-methylphenyl)aniline is crucial for elucidating its precise mechanisms of action .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-3-methylphenyl)aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of 4-(4-Fluoro-3-methylphenyl)aniline can be achieved through large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of environmentally benign organoboron reagents and mild reaction conditions makes this method suitable for industrial applications .
化学反応の分析
Types of Reactions: 4-(4-Fluoro-3-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
類似化合物との比較
4-Fluoroaniline: Similar structure but lacks the methyl group.
3-Methylaniline: Similar structure but lacks the fluoro group.
4-(4-Chloro-3-methylphenyl)aniline: Similar structure with a chloro group instead of a fluoro group.
Uniqueness: 4-(4-Fluoro-3-methylphenyl)aniline is unique due to the presence of both fluoro and methyl groups on the aniline ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
4-(4-fluoro-3-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOIEXUDPPEUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734098 | |
| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183774-59-5 | |
| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















